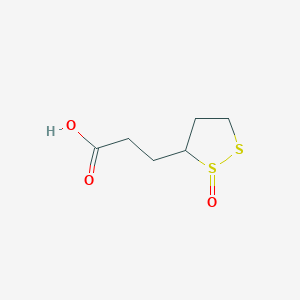
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is a compound with significant interest in various scientific fields It is known for its unique structure, which includes a dithiolane ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid typically involves the formation of the dithiolane ring followed by the introduction of the propanoic acid group. One common method involves the reaction of a suitable dithiol with an α,β-unsaturated carbonyl compound under acidic conditions to form the dithiolane ring. Subsequent oxidation and carboxylation steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antioxidant and its role in various biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism by which 3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid exerts its effects involves its ability to interact with various molecular targets. The dithiolane ring can undergo redox reactions, which play a crucial role in its antioxidant activity. Additionally, the compound can modulate signaling pathways involved in cellular stress responses.
Comparison with Similar Compounds
Similar Compounds
α-Lipoic acid: Known for its antioxidant properties and similar dithiolane ring structure.
Dihydrolipoic acid: The reduced form of α-lipoic acid, also possessing antioxidant activity.
3-(2-Oxoindolin-3-yl)propanoic acid: Another compound with a similar propanoic acid moiety but different ring structure.
Uniqueness
3-(2-Oxo-1,2lambda~4~-dithiolan-3-yl)propanoic acid is unique due to its specific combination of the dithiolane ring and propanoic acid group, which imparts distinct chemical and biological properties
Properties
CAS No. |
66065-68-7 |
|---|---|
Molecular Formula |
C6H10O3S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
3-(2-oxodithiolan-3-yl)propanoic acid |
InChI |
InChI=1S/C6H10O3S2/c7-6(8)2-1-5-3-4-10-11(5)9/h5H,1-4H2,(H,7,8) |
InChI Key |
CVSGPVFCFWYQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CSS(=O)C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


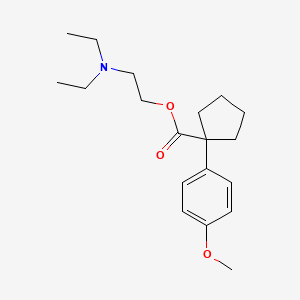

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)

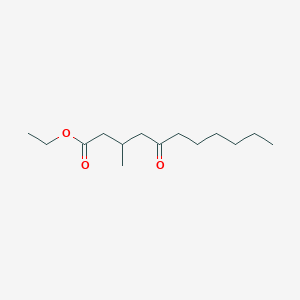

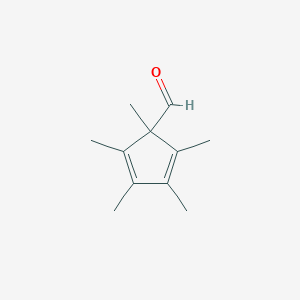

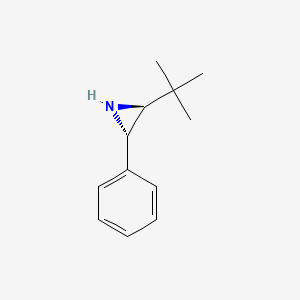
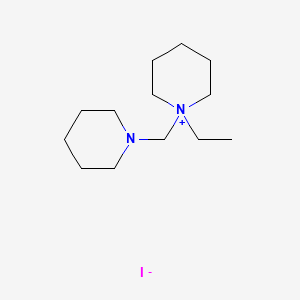


![1-[(Phenylsulfanyl)methyl]-2-naphthol](/img/structure/B14461855.png)

